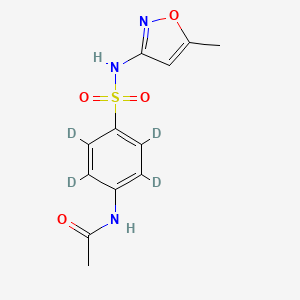

N-乙酰磺胺甲恶唑-d4(主要)

描述

N-Acetyl Sulfamethoxazole-d4 is a stable isotope of a metabolite of Sulfamethoxazole . It is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom . It is mainly used for drug metabolism research and drug monitoring .

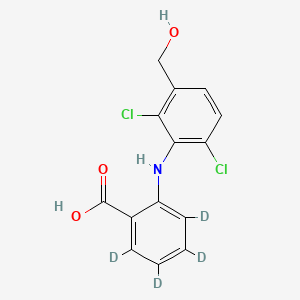

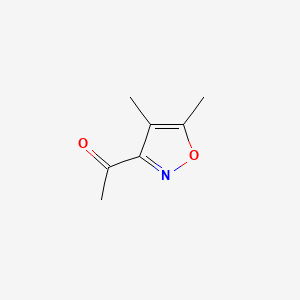

Molecular Structure Analysis

The molecular formula of N-Acetyl Sulfamethoxazole-d4 is C12H13N3O4S . The structure includes a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl Sulfamethoxazole-d4 is 299.34 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.科学研究应用

药代动力学研究

N-乙酰磺胺甲恶唑-d4 主要用于药代动力学研究。Kim 和 Kang(2016 年)开发了一种色谱法来测定 N(1)-乙酰磺胺异恶唑及其代谢物,提供了与磺胺异恶唑相比在大鼠中的相对生物利用度见解。这项研究有助于了解该药物的代谢和全身暴露 (Kim 和 Kang,2016 年)。此外,Vree 等人(1995 年)研究了磺胺甲恶唑及其代谢物在人体志愿者中的药代动力学,提供了有关该药物吸收、代谢和排泄的关键数据 (Vree 等人,1995 年)。

环境影响和去除技术

Prasannamedha 和 Kumar(2020 年)回顾了磺胺甲恶唑的环境影响,重点关注其在各种生态系统中的存在,并讨论了其去除的更清洁技术,例如吸附和光催化降解 (Prasannamedha 和 Kumar,2020 年)。

分析方法开发

VijeyAanandhi 等人(2021 年)专注于开发和验证一种有效的方法来评估人血浆中的磺胺甲恶唑,采用先进的液-液萃取技术。这项研究对于生物等效性研究和联合制剂的评估至关重要 (VijeyAanandhi 等人,2021 年)。

环境归趋和持久性

Radke 等人(2009 年)研究了河流沉积物对磺胺甲恶唑及其代谢物(包括 N4-乙酰-SMX)的生物降解潜力。他们的研究结果表明自然生态系统能够降解这些化合物,强调了在环境评估中包括人类代谢物的重要性 (Radke 等人,2009 年)。

独特背景下的药物代谢物研究

DeMasi 等人(2020 年)介绍了一个罕见的病例,即一名 HIV 患者的输尿管结石是由 N4-乙酰磺胺甲恶唑引起的,有助于理解药物代谢物在独特医疗背景下的情况 (DeMasi 等人,2020 年)。

作用机制

Target of Action

N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled metabolite of Sulfamethoxazole . Its primary targets are the same as those of Sulfamethoxazole, which is a synthetic antimicrobial agent used to treat various bacterial infections .

Mode of Action

N-Acetyl Sulfamethoxazole-d4 (major) functions as an internal standard for the quantification of Sulfamethoxazole in biological samples using mass spectrometry . It acts by replacing specific hydrogen atoms with deuterium, allowing for accurate measurement of Sulfamethoxazole levels in experimental samples .

Biochemical Pathways

The biochemical pathways affected by N-Acetyl Sulfamethoxazole-d4 (major) are the same as those affected by Sulfamethoxazole. Sulfamethoxazole belongs to the class of sulfonamide drugs, which inhibit bacterial synthesis of dihydrofolic acid, thereby suppressing bacterial growth and reproduction .

Pharmacokinetics

Through its isotopic labeling, N-Acetyl Sulfamethoxazole-d4 enables the measurement and analysis of the pharmacokinetics, metabolism, and distribution of Sulfamethoxazole in experimental studies without affecting its biological activity .

Result of Action

The result of N-Acetyl Sulfamethoxazole-d4’s action involves facilitating the accurate and reliable quantification of Sulfamethoxazole levels, contributing to the understanding of its behavior and interactions within biological systems .

属性

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIUNZCALHVBA-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

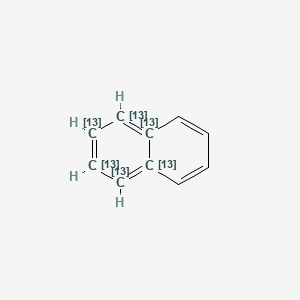

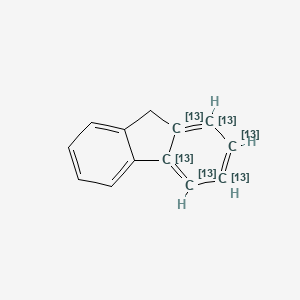

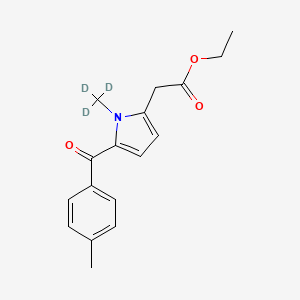

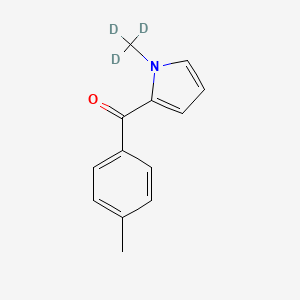

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)